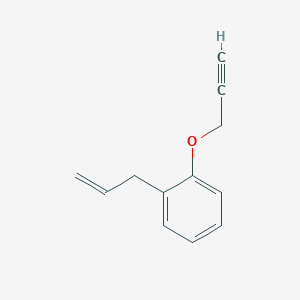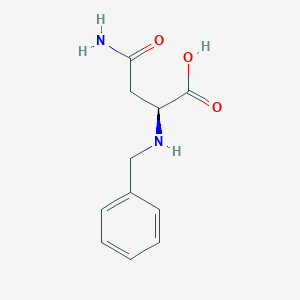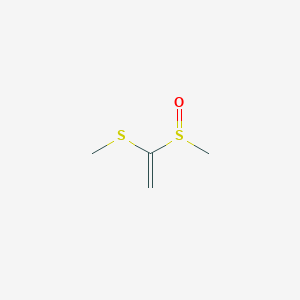
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane is an organosilicon compound characterized by its unique structure, which includes multiple silicon atoms bonded to methyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane typically involves the reaction of phenyl-substituted silanes with methyl-substituted silanes under controlled conditions. One common method includes the use of a platinum catalyst to facilitate the hydrosilylation reaction, where phenylsilane reacts with octamethylcyclotetrasiloxane to form the desired tetrasilane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydrides such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents) under controlled temperatures.
Major Products Formed
Oxidation: Silanol and siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including silicon-based polymers and nanomaterials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its role in developing new therapeutic agents, particularly in the field of oncology, where silicon-based compounds show promise in targeting cancer cells.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism by which 1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atoms in the compound can form stable bonds with various functional groups, facilitating the formation of complex structures. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Octamethylcyclotetrasiloxane: A cyclic siloxane with similar methyl groups but lacking the phenyl substituents.
Tetramethylsilane: A simpler silane compound with only methyl groups attached to the silicon atoms.
Phenyltrimethylsilane: Contains both phenyl and methyl groups but with a different silicon framework.
Uniqueness
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane is unique due to its combination of multiple silicon atoms with both phenyl and methyl groups, providing a distinct set of chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
40907-20-8 |
|---|---|
Fórmula molecular |
C20H34Si4 |
Peso molecular |
386.8 g/mol |
Nombre IUPAC |
trimethyl-[methyl-(methyl-phenyl-trimethylsilylsilyl)-phenylsilyl]silane |
InChI |
InChI=1S/C20H34Si4/c1-21(2,3)23(7,19-15-11-9-12-16-19)24(8,22(4,5)6)20-17-13-10-14-18-20/h9-18H,1-8H3 |
Clave InChI |
PIMLKBZCMXUQKN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C)(C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


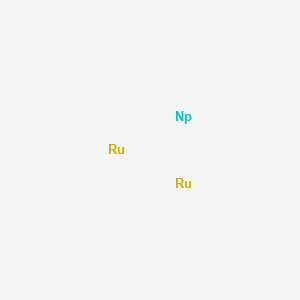
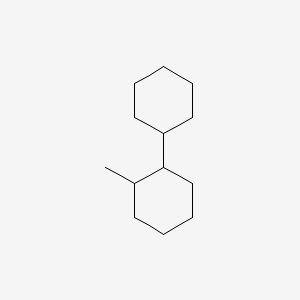
![methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14668862.png)

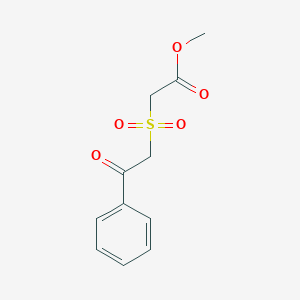


![7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one](/img/structure/B14668889.png)
![3-[2-(4-Benzoylphenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14668902.png)
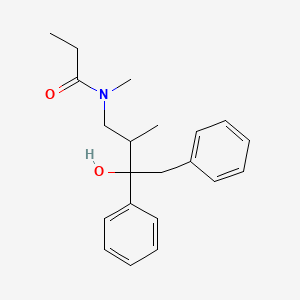
![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)
